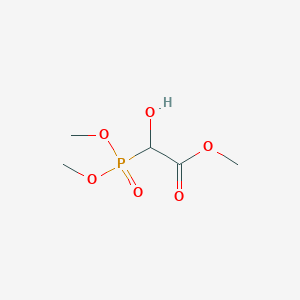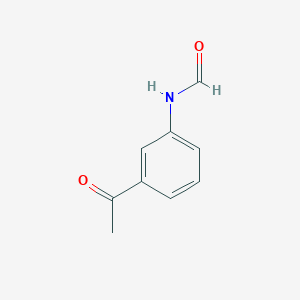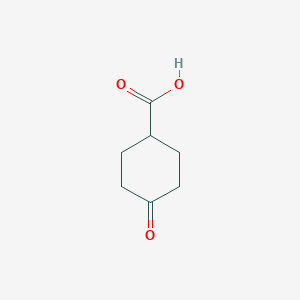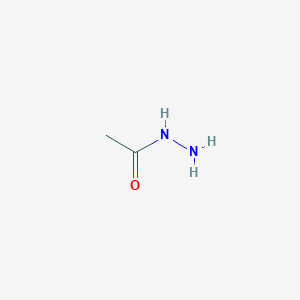
2,4,6-Tri(4-pyridyl)-1,3,5-triazine
Overview
Description
2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) is an organic compound belonging to the triazine family. It is a heterocyclic aromatic compound that has been used extensively in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. TPT has a wide range of applications, including in the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe for imaging.
Scientific Research Applications
Coordination Chemistry and Complex Formation
2,4,6-Tri(4-pyridyl)-1,3,5-triazine demonstrates a rich coordination chemistry, especially with transition metals and lanthanides. These compounds form various complexes, which are used in luminescent materials, coordination polymers, networks, and the synthesis of discrete metalla-assemblies. The structural versatility of 2,4,6-tri(pyridyl)-1,3,5-triazine is central to its utility in these applications (Therrien, 2011).
Crystal Structure and Molecular Interactions
The molecular structure and crystallization of this compound isomers have been deeply studied. The spatial arrangement of the pyridyl and triazine rings significantly influences the crystal structure and intermolecular interactions, essential for understanding the chemical behavior and potential applications of these molecules in various fields (Janczak et al., 2003).
Synthesis and Complex Behavior
The synthetic routes and complex behavior of this compound with different transition metal chlorides have been explored, providing valuable insights into its chemical properties and potential applications in catalysis and material science (Biedermann & Wichmann, 1974).
Innovative Synthetic Approaches
There have been innovative approaches in the synthesis of pyridyl-substituted 1,3,5-triazines, showcasing the compound's versatility and potential for a variety of applications, including material science and molecular chemistry (Le Falher et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,4,6-tripyridin-4-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYFVSIIYILRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195150 | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42333-78-8 | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042333788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42333-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C77ZP73CEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine?
A1: this compound, often abbreviated as TPT, has the molecular formula C18H12N6 and a molecular weight of 312.33 g/mol.
Q2: What spectroscopic data is available for characterizing TPT?
A2: TPT can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. []* UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule and can be used to determine the band gap of TPT-containing materials. [, , ]* IR Spectroscopy: IR spectra show characteristic vibrational frequencies for the various functional groups present in TPT. [, ]
Q3: What are the notable applications of TPT in materials science?
A4: TPT is widely employed in materials science due to its ability to form diverse supramolecular structures. Its applications include:* Metal-Organic Frameworks (MOFs): TPT acts as a robust organic linker in the construction of MOFs, leading to porous materials with applications in gas storage, separation, and catalysis. [, , , , ]* Photochromic Materials: TPT exhibits photochromic properties, changing color upon exposure to light. This characteristic makes it valuable for developing light-sensitive materials and devices. [, , , ]* Semiconductor Materials: TPT-containing compounds, particularly cuprous halides, demonstrate semiconducting properties, making them suitable for applications in optoelectronics and photocatalysis. []
Q4: Does TPT exhibit catalytic activity?
A5: While not inherently catalytic, TPT plays a crucial role in enhancing the catalytic activity of materials it's incorporated into. For instance, in polyoxometalate-based MOFs, TPT acts as a photosensitizer, facilitating photocatalytic reactions such as the reduction of nitroarenes. [, ]
Q5: How does the structure of TPT contribute to the catalytic applications of the materials it forms?
A6: TPT's rigid, planar structure and its ability to coordinate with metal ions make it an ideal building block for creating porous MOFs. These MOFs can act as hosts for catalytically active species, providing a high surface area for reactions to occur. The nitrogen atoms in TPT's pyridine rings can also participate in hydrogen bonding and π-π interactions, further influencing the catalytic activity and selectivity of the materials. [, , , ]
Q6: How is computational chemistry employed in understanding TPT and its derivatives?
A7: Computational methods prove invaluable in studying TPT and its derivatives. * Density Functional Theory (DFT): DFT calculations help understand electronic structures, band gaps, and optical properties of TPT-containing materials, guiding the design of new materials with tailored properties. [, , , ]* Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of TPT in solution and its interactions with other molecules, aiding in understanding self-assembly processes and host-guest interactions. [, , ]
Q7: How do modifications to the TPT structure impact its properties?
A8: Modifications to the TPT structure, such as N-alkylation or the introduction of electron-donating or withdrawing groups, can significantly impact its properties. These changes can influence:* Solubility: N-alkylation can enhance the solubility of TPT in organic solvents. []* Electronic Properties: Electron-donating or withdrawing groups can alter the electron density of the TPT core, influencing its redox properties and interactions with guest molecules. [, , ]* Coordination Behavior: Modifications to the pyridine rings can affect the coordination geometry and stability of TPT complexes with metal ions. [, , ]
Q8: What analytical methods are commonly used to characterize TPT and its derivatives?
A10: Several analytical techniques are employed to characterize TPT and its derivatives:* X-ray Crystallography: Single-crystal X-ray diffraction is crucial for determining the solid-state structures of TPT-containing MOFs and other crystalline materials. [, , , , , , ]* Powder X-ray Diffraction (PXRD): PXRD provides information about the crystallinity and phase purity of TPT-containing materials. [, ]* Gas Adsorption Analysis: This technique measures the surface area, pore size distribution, and gas uptake capacity of porous TPT-based materials, particularly MOFs. [, , ]* Mass Spectrometry: ESI-MS is often used to determine the molecular weight and identify fragments of TPT-containing complexes. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)



![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)


